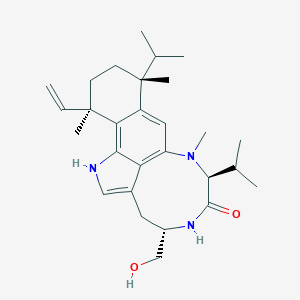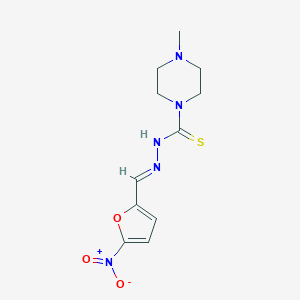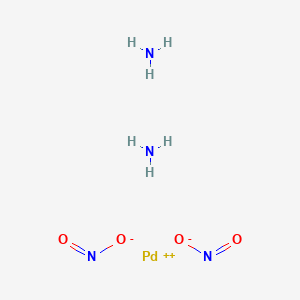
1,3,2lambda2-Dioxaplumbetan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2lambda2-Dioxaplumbetan-4-one, also known as DPL, is a chemical compound that has been of great interest to the scientific community due to its unique properties and potential applications. This molecule is a member of the organometallic family and is composed of lead, oxygen, and carbon atoms. The purpose of
Mecanismo De Acción
The mechanism of action of 1,3,2lambda2-Dioxaplumbetan-4-one is not fully understood, but it is believed to act as a Lewis acid. It has been shown to be a strong electrophile, and it can react with a variety of nucleophiles. This reactivity makes it a useful precursor for the synthesis of a wide range of compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3,2lambda2-Dioxaplumbetan-4-one. However, it has been shown to be toxic to cells in vitro, and it has been classified as a hazardous substance by the Environmental Protection Agency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3,2lambda2-Dioxaplumbetan-4-one in lab experiments is its reactivity. It can be used as a precursor for the synthesis of a wide range of compounds. However, its toxicity and hazardous nature limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1,3,2lambda2-Dioxaplumbetan-4-one. One area of interest is the development of new materials using 1,3,2lambda2-Dioxaplumbetan-4-one as a precursor. Another area of research is the investigation of its potential as a catalyst in organic reactions. Additionally, there is a need for further studies on the toxicity and environmental impact of 1,3,2lambda2-Dioxaplumbetan-4-one.
Conclusion:
In conclusion, 1,3,2lambda2-Dioxaplumbetan-4-one is a unique chemical compound that has potential applications in various fields of science. Its synthesis method is efficient, and it has been extensively studied for its reactivity and potential as a precursor for the synthesis of new materials. However, its toxicity and hazardous nature limit its use in certain applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Métodos De Síntesis
The synthesis of 1,3,2lambda2-Dioxaplumbetan-4-one involves the reaction of lead acetate with 2-chloropropionic acid in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide to yield 1,3,2lambda2-Dioxaplumbetan-4-one. This method has been shown to be efficient in producing high yields of 1,3,2lambda2-Dioxaplumbetan-4-one with minimal impurities.
Aplicaciones Científicas De Investigación
1,3,2lambda2-Dioxaplumbetan-4-one has been extensively studied for its potential applications in various fields of science. One of the primary areas of research has been in the development of new materials. 1,3,2lambda2-Dioxaplumbetan-4-one has been found to be a useful precursor for the synthesis of lead-based materials, which have applications in electronics, optics, and energy storage.
Propiedades
IUPAC Name |
1,3,2λ2-dioxaplumbetan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEVGQHCNVXMER-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)O[Pb]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO3Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2lambda2-Dioxaplumbetan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)



